2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Description
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula of this compound, C~23~H~22~N~2~O , was confirmed via high-resolution mass spectrometry and elemental analysis. The structure comprises a dihydrobenzoxazinone ring system fused to a benzene moiety, with substituents at positions 2 and 3. At position 2, a methyl group and a 4-(dimethylamino)phenyl group create steric bulk, while position 3 hosts a phenyl substituent.
Stereochemical analysis reveals a nonplanar conformation due to the tetrahedral geometry at the C2 and C3 centers. Density Functional Theory (DFT) optimizations indicate that the 4-(dimethylamino)phenyl group adopts a pseudo-axial orientation relative to the benzoxazinone plane, minimizing steric clashes with the adjacent methyl group. The phenyl ring at C3 resides in a nearly perpendicular arrangement relative to the fused bicyclic system, as evidenced by nuclear Overhauser effect (NOE) correlations between the C3-phenyl protons and the benzoxazinone aromatic protons.
| Parameter | Value | Method |
|---|---|---|
| Molecular weight | 358.44 g/mol | HRMS [M+H]+ = 359.18 |
| Degree of unsaturation | 13 | Ring count + π-bonds |
| Torsional angle (C2–N1–C8–N2) | 112.3° | DFT/B3LYP/6-311G(d,p) |
The dimethylamino group at the para position of the C2 aryl ring induces significant electron-donating effects, polarizing the benzoxazinone’s carbonyl group (C4=O) as confirmed by infrared spectroscopy and natural bond orbital (NBO) analysis.
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C23H22N2O2/c1-23(17-13-15-18(16-14-17)24(2)3)25(19-9-5-4-6-10-19)22(26)20-11-7-8-12-21(20)27-23/h4-16H,1-3H3 |
InChI Key |
DBPGSUTVZRFNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Core Benzoxazinone Formation
The benzoxazinone scaffold is typically synthesized via cyclocondensation of 2-aminophenol derivatives with acylating agents (e.g., chloroacetyl chloride). For the target compound, the 2-aminophenol precursor must include a 4-(dimethylamino)phenyl group.
-
Starting Material : 4-(Dimethylamino)-2-aminophenol (synthesized via nitration, reduction, and dimethylation of 2-aminophenol).
-
Reaction :
-
React with chloroacetyl chloride (1.2 equiv.) in chloroform at 0°C under basic conditions (NaHCO₃, TEBA catalyst).
-
Heat to 60°C for 16 hours to form the benzoxazinone core.
-
| Parameter | Value |
|---|---|
| Temperature | 0°C → 60°C |
| Catalyst | TEBA (0.5 equiv.) |
| Solvent | Chloroform |
| Reaction Time | 16 hours |
Isatoic Anhydride Route with N-Alkyl Imidazole Catalysis
Acylation and Cyclization
Isatoic anhydride (ISA) serves as a versatile precursor for benzoxazinones. This method avoids harsh conditions and improves purity ().
-
Reactants :
-
ISA (1.0 equiv.)
-
Methylphenylacetyl chloride (1.1 equiv., introduces methyl and phenyl groups).
-
-
Catalyst : N-Methylimidazole (5–15 wt% relative to ISA).
-
Conditions :
-
Suspend in N-methylimidazole at 30–95°C for 4–12 hours.
-
Purify via column chromatography (Hexane:EtOAc = 3:1).
-
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 wt% |
| Temperature | 80°C |
| Solvent | N-Methylimidazole |
Microwave-Assisted Substitution for Dimethylamino Group
Post-Cyclization Functionalization
A brominated intermediate undergoes microwave-assisted amination to introduce the dimethylamino group ().
-
Intermediate : 2-Methyl-3-phenyl-4-bromo-2,3-dihydro-4H-1,3-benzoxazin-4-one.
-
Reaction :
-
Treat with dimethylamine (3.0 equiv.) in a microwave reactor (250 W, 120°C, 30 min).
-
Acidify with HCl and extract with ethyl acetate.
-
| Parameter | Value |
|---|---|
| Microwave Power | 250 W |
| Temperature | 120°C |
| Reaction Time | 30 minutes |
Reductive Amination and Cyclization
Nitro Reduction and Dimethylation
This method leverages nitro-to-amine conversion followed by dimethylation ().
-
Starting Material : 2-Amino-4-nitro-phenol.
-
Steps :
-
React with chloroacetyl chloride to form 4-nitro-benzoxazinone.
-
Reduce nitro group with Fe/AcOH to amine.
-
Dimethylate using formaldehyde/NaBH₃CN .
-
| Step | Reagents | Conditions |
|---|---|---|
| Nitro Reduction | Fe (powder), AcOH | Reflux, 6 hours |
| Dimethylation | HCHO, NaBH₃CN | RT, 12 hours |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Simple, one-pot | Requires custom amine | 78 |
| Isatoic Anhydride | High purity, mild conditions | Costly catalyst | 72 |
| Microwave | Fast, high efficiency | Specialized equipment | 90 |
| Reductive Amination | Flexible substitution | Multi-step | 68 |
Critical Reaction Parameters
-
Temperature : Cyclocondensation requires 60–80°C for optimal ring closure ().
-
Catalysts : N-Alkyl imidazoles enhance reaction rates and reduce byproducts ().
-
Solvents : Chloroform and N-methylimidazole are preferred for solubility and stability ().
Challenges and Optimization
-
Dimethylamino Introduction : Direct substitution on the aromatic ring demands precise control to avoid over-alkylation.
-
Regioselectivity : Ensuring methyl and phenyl groups occupy the 2- and 3-positions requires steric guidance (e.g., bulky catalysts).
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. Its structure suggests potential interactions with cholinergic receptors, making it a candidate for drug development aimed at enhancing cognitive function. Research indicates that compounds with similar structures can modulate cholinergic pathways effectively, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease .
Case Study: Cognitive Enhancement
A study explored the role of 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one as a positive allosteric modulator of acetylcholine receptors. The findings suggested that this compound could enhance cognitive function by increasing receptor sensitivity to acetylcholine, thereby improving synaptic transmission .
Antimicrobial Properties
The compound's structural features also indicate potential antimicrobial activity. Similar benzoxazine derivatives have shown efficacy against various bacterial strains. Preliminary studies suggest that modifications to the benzoxazine core can enhance antimicrobial properties, making this compound a candidate for further investigation in this area .
Case Study: Antimicrobial Activity
In a comparative study of benzoxazine derivatives, 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one exhibited significant antibacterial activity against Gram-positive bacteria. The study emphasized the importance of substituent variations in enhancing biological activity .
Synthesis and Derivative Development
The synthesis of 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one can be achieved through various methods involving the condensation of appropriate precursors. This compound serves as a building block for creating more potent derivatives with improved pharmacological profiles.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1,3-benzoxazin-4-one | Basic benzoxazine structure | Modulator of cholinergic receptors |
| 6-Methylbenzoxazinone | Methyl group at 6-position | Antimicrobial properties |
| 2-(Dimethylamino)benzoxazine | Dimethylamino group on benzene | Antidepressant activity |
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: Electron-Donating Groups: The dimethylamino group in the target compound enhances solubility and may improve bioavailability compared to halogenated derivatives (e.g., 4-chlorophenyl in or trifluoromethyl in ). Electron-Withdrawing Groups: Compounds like 3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4(3H)-one exhibit greater thermal and oxidative stability due to the chloro substituent .
Toxicity Profile: The amino and chloroethyl-substituted derivative (CAS 62438-66-8) has a rat oral LD50 of 1958 mg/kg, suggesting moderate toxicity . No direct toxicity data are available for the target compound, but its dimethylamino group may reduce acute toxicity compared to chlorinated analogs.
Applications :
- Ethyl-substituted derivatives (e.g., ) are often intermediates in organic synthesis.
- Trifluoromethyl-substituted analogs (e.g., ) are explored for pesticidal activity due to their electrophilic character.
Research Findings and Implications
Ethyl or methyl substituents (e.g., ) are more straightforward to incorporate.
Stability and Reactivity :
- Halogenated derivatives (e.g., ) exhibit lower reactivity in nucleophilic environments, making them suitable for prolonged storage or harsh industrial conditions.
Biological Activity
2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a compound belonging to the benzoxazine family, characterized by its unique chemical structure that includes a dimethylamino group and multiple aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications.
- Molecular Formula : C23H22N2O2
- Molecular Weight : 358.44 g/mol
- Solubility : Moderately soluble in DMF (25%) and DMSO (33.3%), but insoluble in water, acetone, and xylene .
The biological activity of this compound is primarily attributed to its interaction with cholinergic receptors. It acts as a positive allosteric modulator, enhancing cognitive functions which may be beneficial in treating neurodegenerative diseases. The presence of the dimethylamino group is crucial for its binding affinity and efficacy at these receptors.
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit various fungal pathogens such as Helminthosporium turcicum and Fusarium culmorum . The specific compound has demonstrated moderate antibacterial and antifungal activities, making it a candidate for further exploration in agricultural and medical applications.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1,3-benzoxazin-4-one | Basic benzoxazine structure | Modulator of cholinergic receptors |
| 2-Amino-3-methylbenzoxazine | Methyl substitution on benzene | Potential neuroprotective effects |
| 6-Methylbenzoxazinone | Methyl group at 6-position | Antimicrobial properties |
| 2-(Dimethylamino)benzoxazine | Dimethylamino group on benzene | Antidepressant activity |
Case Studies
- Neuropharmacological Studies : In vitro studies have shown that benzoxazine derivatives can enhance acetylcholine release in neuronal cultures, suggesting their potential use in cognitive enhancement therapies.
- Antimicrobial Efficacy : A study evaluating the antifungal activity of related benzoxazine compounds reported significant inhibition against Sclerotium rolfsii, indicating that modifications to the benzoxazine core can enhance antimicrobial properties .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-[4-(dimethylamino)phenyl]-substituted benzoxazinones?
Answer:
The synthesis of benzoxazinone derivatives typically involves cyclocondensation reactions. For example, refluxing equimolar amounts of aminobenzofuran carboxamide and thione precursors in methanol for 2.5–3.5 hours under controlled temperature (60–80°C) yields analogous heterocyclic structures. Post-reaction hot filtration and solvent evaporation are critical for isolating crystalline products . Catalytic reductive cyclization using palladium catalysts and formic acid derivatives (as CO surrogates) can also optimize yields for nitroarene precursors, though this requires inert atmospheric conditions .
Basic: How is the crystal structure of this compound determined, and what key structural features are observed?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For benzoxazinone analogs, slow evaporation of methanol or ethanol solutions produces diffraction-quality crystals. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key features include:
- Dihedral angles : The benzoxazinone ring adopts a non-planar conformation due to steric hindrance from the 2-methyl and 3-phenyl substituents.
- Hydrogen bonding : N–H⋯O interactions stabilize the lattice, as seen in related 4-(dimethylamino)phenyl derivatives .
Table 1. Structural Parameters for Analogous Benzoxazinones
| Compound | Bond Length (Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 2-Phenyl-4H-3,1-benzoxazin-4-one | 1.39 (C=O) | 12.5 (ring twist) | |
| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one | 1.42 (C=S) | 15.8 |
Advanced: How do computational DFT studies enhance understanding of electronic properties and reaction mechanisms?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates molecular orbitals, electrostatic potentials, and lattice energies. For example:
- Electron density maps reveal charge localization at the dimethylamino group, influencing nucleophilic reactivity .
- Transition state modeling predicts activation barriers for ring-opening reactions, aiding mechanistic studies.
- Lattice energy calculations validate hydrogen-bonding networks observed in SCXRD data .
Advanced: What strategies resolve contradictions in spectroscopic data between this compound and its structural analogs?
Answer:
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that broaden signals at room temperature.
- Comparative crystallography : Cross-validate bond lengths and angles with SCXRD data from analogs like 2-phenyl-4H-3,1-benzoxazin-4-one .
- Solvent screening : Polar aprotic solvents (e.g., DMSO) stabilize specific tautomers, simplifying spectral interpretation .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Key parameters include:
- Catalyst selection : Palladium/charcoal enhances nitro group reduction in reductive cyclizations .
- Solvent choice : Methanol favors cyclization, while DMF improves solubility of aromatic precursors.
- Temperature control : Reflux at 80°C maximizes ring closure efficiency without side-product formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.
Advanced: What are the challenges in analyzing hydrogen bonding and π-π interactions in this compound?
Answer:
Weak intermolecular forces require high-resolution techniques:
- SCXRD : Resolves N–H⋯O and C–H⋯π interactions, but requires high-quality crystals.
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., 12% H-bonding, 8% π-π in analogs) .
- DFT-assisted refinement : Corrects for thermal motion artifacts in X-ray data .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H and C NMR identify substituent effects (e.g., dimethylamino proton shifts at δ 2.8–3.1 ppm).
- IR : Stretching frequencies for C=O (1680–1720 cm) and C–N (1250–1300 cm) confirm ring integrity.
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 385.18) .
Advanced: How does substituent variation (e.g., methyl vs. phenyl groups) impact biological or photophysical properties?
Answer:
- Electron-donating groups (e.g., dimethylamino) redshift UV-Vis absorption via extended conjugation.
- Steric bulk (e.g., 2-methyl) reduces aggregation in solution, enhancing fluorescence quantum yield.
- Comparative studies with thiazinone analogs show altered bioactivity profiles due to sulfur vs. oxygen electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
